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Compound of Interest

Compound Name: 2',6"-Difluoropropiophenone

Cat. No.: B1297544

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2',6'-Difluoropropiophenone (CAS RN: 85068-31-1). Due to the limited availability
of public experimental spectra for this specific molecule, this document presents predicted
spectroscopic data generated from validated computational models, alongside detailed,
generalized experimental protocols for acquiring such data. This information is intended to
serve as a valuable resource for the identification, characterization, and quality control of 2',6'-
Difluoropropiophenone in research and development settings.

Chemical Structure and Properties

o |[UPAC Name: 1-(2,6-difluorophenyl)propan-1-one[1]

Molecular Formula: CoHsF20[1]

Molecular Weight: 170.16 g/mol [1]

InChl: INChl=1S/CO9H8F20/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2, 1H3[1]

SMILES: CCC(=0)C1=C(C=CC=C1F)F[1]

Predicted Spectroscopic Data
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The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2',6'-Difluoropropiophenone. These predictions
are based on established computational algorithms and can be used as a reference for the
analysis of experimentally obtained spectra.

Predicted *H NMR Data (CDCls, 400 MHz)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.45 m 1H H-4'
~7.05 t 2H H-3', H-5'
~2.85 q 2H -CHz- (Propanoyl)
~1.15 t 3H -CHs (Propanoyl)

Chemical Shift (6, ppm) Assignment
~198.5 C=0 (Ketone)
~161.0 (dd) C-2', C-6' (C-F)
~132.5 (1) Cc-4'

~115.0 (t) C-1

~112.0 (dd) C-3', C-5'

~35.0 -CHz- (Propanoyl)
~8.5 -CHs (Propanoyl)

Note: The multiplicities for the aromatic carbons are due to C-F coupling.

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3070 Weak Aromatic C-H Stretch
~2980, ~2940 Weak Aliphatic C-H Stretch

~1700 Strong C=0 Stretch (Ketone)
~1620, ~1590 Medium Aromatic C=C Stretch
~1470 Medium C-H Bend (Aliphatic)

~1250 Strong C-F Stretch

~1000 Medium Aromatic C-H In-plane Bend
780 Strong Aromatic C-H Out-of-plane

Bend

Predicted Mass Spectrometry (MS) Data

miz Relative Intensity (%) Assighment
170 100 [M]* (Molecular lon)

M - CzHs]* (Loss of ethyl
141 80 Lroup) I"( Y
113 40 [M - C2Hs - COJ*
95 30 [CeHsF2]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2',6'-

Difluoropropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 2',6'-

Difluoropropiophenone.

Materials:
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» 2'.6'-Difluoropropiophenone sample

o Deuterated chloroform (CDCIs)

e 5mm NMR tubes

o Tetramethylsilane (TMS) internal standard

* NMR spectrometer (e.g., 400 MHz or higher)
e Pipettes and vials

Protocol:

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of the 2',6'-Difluoropropiophenone sample
into a clean, dry vial.

o Add approximately 0.6-0.7 mL of CDCls to the vial.

o Add a small amount of TMS as an internal standard (for referencing the chemical shifts to
0 ppm).

o Gently agitate the vial to ensure the sample is completely dissolved.
o Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

e Instrument Setup:

[e]

Insert the NMR tube into the spinner and place it in the NMR spectrometer.

o

Lock the spectrometer on the deuterium signal of the CDCls.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Tune and match the probe for both *H and 13C frequencies.

» 'H NMR Acquisition:
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o Set the appropriate acquisition parameters, including pulse width, acquisition time, and
relaxation delay.

o Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise
ratio.

e 13C NMR Acquisition:

o Set up a proton-decoupled 3C NMR experiment.

o Set the appropriate spectral width and acquisition parameters.

o Acquire the spectrum with a sufficient number of scans. Due to the lower natural
abundance of 3C, more scans will be required compared to *H NMR.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[¢]

Phase the spectra and perform baseline correction.

[e]

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

o

Integrate the signals in the *H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 2',6'-Difluoropropiophenone to identify its
functional groups.

Materials:
o 2'6'-Difluoropropiophenone sample

o Potassium bromide (KBr), IR grade (for pellet method) or a suitable solvent (for solution
method)

o FTIR spectrometer with a KBr pellet press or a liquid cell
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e Agate mortar and pestle
Protocol (KBr Pellet Method):
e Sample Preparation:

o Place a small amount (1-2 mg) of the 2',6'-Difluoropropiophenone sample into an agate
mortar.

o Add approximately 100-200 mg of dry KBr powder.
o Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
o Transfer the powder to a pellet-forming die.
o Press the die under high pressure to form a transparent or semi-transparent pellet.
o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum over the range of 4000-400 cm™1,
» Data Processing:
o Process the spectrum by subtracting the background.

o ldentify and label the significant absorption bands corresponding to the functional groups
present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2',6'-
Difluoropropiophenone.

Materials:
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» 2'.6'-Difluoropropiophenone sample

e A suitable volatile solvent (e.g., methanol, acetonitrile)
o Mass spectrometer (e.g., with Electron lonization - EI)
Protocol:

e Sample Preparation:

o Prepare a dilute solution of the 2',6'-Difluoropropiophenone sample in a suitable volatile
solvent.

e Instrument Setup:

o Set the mass spectrometer to the appropriate ionization mode (e.g., Electron lonization at
70 eV).

o Calibrate the instrument using a known standard.
o Data Acquisition:
o Introduce the sample into the mass spectrometer.
o Acquire the mass spectrum over a suitable m/z range.
o Data Analysis:
o Identify the molecular ion peak (M™*).
o Analyze the fragmentation pattern and assign the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2',6'-Difluoropropiophenone.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2',6'-Difluoropropiophenone | COH8F20 | CID 522824 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Spectroscopic Profile of 2',6'-Difluoropropiophenone: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297544+#spectroscopic-data-of-2-6-
difluoropropiophenone-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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